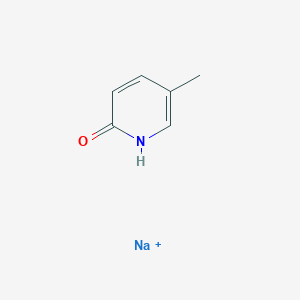

sodium;5-methyl-1H-pyridin-2-one

Description

Sodium;5-methyl-1H-pyridin-2-one (CAS 1003-68-5) is a sodium salt derivative of 5-methylpyridin-2(1H)-one, a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a ketone group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Pirfenidone (CAS 53179-13-8), an antifibrotic agent . Its synthesis often involves hydrogenation reactions; for example, it has been used to generate 5-methylpiperidin-2-one via catalytic hydrogenation with palladium on carbon under hydrogen pressure . The sodium salt form enhances solubility in polar solvents, making it advantageous for industrial-scale reactions.

Properties

IUPAC Name |

sodium;5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.Na/c1-5-2-3-6(8)7-4-5;/h2-4H,1H3,(H,7,8);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQLXJPKMZPJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NNaO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-73-6 | |

| Record name | NSC100149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Hydrogenation-Cyclization of Nitro-N-Oxide Precursors

A high-yielding method involves the hydrogenation of 3-nitro-5-methylpyridine N-oxide (3) using a platinum-vanadium catalyst (1% Pt, 2% V on carbon), followed by cyclization under basic conditions.

Reaction Mechanism:

-

Hydrogenation: The nitro group in (3) is reduced to an amine, forming 2-chloro-5-methyl-4-pyridinamine (2) at 50–80°C under 3–5 bar H₂.

-

Cyclization: Intermediate (2) reacts with potassium hydroxide in methanol at 180°C in an autoclave, inducing ring closure to form 4-amino-5-methylpyridone (I). Substituting KOH with NaOH yields the sodium salt directly.

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 180°C | +25% vs 160°C |

| Catalyst (Pt-V/C) | 1% Pt, 2% V | 99% purity |

| Base (NaOH) | 3.1 eq | Complete deprotonation |

This method avoids chromatographic purification, favoring recrystallization from acetone-methanol mixtures.

Acid-Base Mediated Rearrangement of 2-Amino-5-Methylpyridine

US5332824A discloses a route via 2-amino-5-methylpyridine, where treatment with hydrobromic acid and subsequent pH adjustment forms the pyridone framework.

Procedure:

-

Quaternization: 3-Methylpyridine N-oxide reacts with trimethylamine and thionyl chloride to form trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.

-

Dealkylation: Heating with 48% HBr at 210°C eliminates trimethylamine, yielding 2-amino-5-methylpyridine.

-

Hydrolysis: Neutralization with NaOH (pH 9–10) induces tautomerization to 5-methyl-2-pyridone, with sodium salt formation.

Critical Challenges:

-

Byproducts: 2-Amino-3-methylpyridine (1–2%) forms due to incomplete regioselectivity.

-

Solvent Recovery: Ethyl acetate extraction necessitates three stages for 95% recovery.

Industrial-Scale Process Design

Autoclave Cyclization for High-Purity Output

The hydrogenation-cyclization route is preferred for scalability:

Environmental Impact:

pH-Dependent Isolation Techniques

Sodium salt formation is achieved during work-up by substituting KOH with NaOH:

-

Post-Cyclization Neutralization: After cyclization, the mixture is cooled to 25°C and treated with 20% NaOH to pH 12.

-

Precipitation: Adding ethanol induces crystallization, yielding 98% pure sodium 5-methyl-1H-pyridin-2-one.

Comparative Solubility (g/100 mL):

| Solvent | 5-Methyl-2-pyridone | Sodium Salt |

|---|---|---|

| Water | 1.2 | 45.8 |

| Ethanol | 0.7 | 12.3 |

| Ethyl Acetate | <0.1 | 0.5 |

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Sodium;5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridine derivatives .

Scientific Research Applications

Sodium;5-methyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of sodium;5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Pyridin-2-One Derivatives

Pyridin-2(1H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison:

Structural and Functional Differences

Physicochemical Properties

- Solubility : The sodium salt of 5-methylpyridin-2-one demonstrates superior aqueous solubility compared to neutral analogs like 5-iodopyridin-2(1H)-one, which is sparingly soluble due to its iodine substituent .

- Thermal Stability : 5-Iodopyridin-2(1H)-one has a higher melting point (192–196°C) than 5-methyl derivatives, attributed to stronger intermolecular halogen bonding .

- Reactivity: The methyl group in this compound facilitates hydrogenation to piperidinones, while acetyl or aryl-substituted derivatives undergo nucleophilic additions or cross-coupling reactions .

Pharmacological Relevance

- This compound : Primarily an intermediate, but its reduced product (5-methylpiperidin-2-one) is utilized in PRMT5 inhibitors for cancer therapy .

- 3-Arylpyridin-2-ones : Derivatives like 73–75 () show antiallodynic effects, targeting mechanical pain pathways .

- Halogenated Derivatives : 5-Iodo and 5-fluoro analogs (e.g., 5-fluoropyridine-2-carboxylic acid) are explored for antiviral and anticancer applications due to enhanced electrophilicity .

Q & A

Q. What are the recommended synthesis protocols for sodium;5-methyl-1H-pyridin-2-one, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves condensation reactions under basic conditions. For example, derivatives of pyridin-2-one can be synthesized via reactions between 2-cyanoacetamide and carbonyl compounds in dimethyl sulfoxide (DMSO) with potassium tert-butoxide as a base. Optimization strategies include:

- Solvent selection: Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates.

- Temperature control: Maintaining 60–80°C prevents side reactions.

- Catalyst use: Sodium hypobromite (NaOBr) can facilitate Hofmann-type rearrangements to introduce amino groups . Table 1: Example reaction conditions for pyridin-2-one derivatives:

| Starting Material | Reagent/Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 2-cyanoacetamide | KOtBu/DMSO | DMSO | 75–85 |

| Intermediate | NaOBr | H2O | 60–70 |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy: 1H and 13C NMR confirm structural integrity, with characteristic shifts for the pyridinone ring (δ 6.5–7.5 ppm for aromatic protons) and methyl groups (δ 2.0–2.5 ppm).

- High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Mass spectrometry (MS): ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+Na]+) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound are limited, analogous pyridinone derivatives (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) require:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Tautomeric equilibria: Stability of keto-enol forms in aqueous vs. nonpolar solvents.

- Reaction pathways: Energy barriers for nucleophilic substitution at the pyridinone ring.

- Solvent effects: Implicit solvent models (e.g., PCM) simulate dielectric environments . Table 2: Example DFT results for tautomer stability:

| Tautomer | Energy (kcal/mol) in H2O | Energy (kcal/mol) in DMSO |

|---|---|---|

| Keto | 0.0 | 0.0 |

| Enol | +2.3 | +1.8 |

Q. What strategies resolve contradictory crystallographic data when determining this compound derivatives?

Methodological Answer: Contradictions in X-ray diffraction data (e.g., disordered solvent molecules) require:

Q. How can mechanistic studies differentiate between competing pathways in this compound derivatization?

Methodological Answer: Isotopic labeling (e.g., 18O in NaOBr) and kinetic experiments (e.g., variable-temperature NMR) clarify mechanisms:

- Kinetic isotope effects (KIE): Compare reaction rates with 18O vs. 16O to identify rate-determining steps.

- Intermediate trapping: Low-temperature (-78°C) quenching isolates reactive intermediates for characterization .

Reproducibility and Data Presentation

Q. How should researchers ensure experimental reproducibility for this compound synthesis?

Methodological Answer: Follow guidelines for reporting:

- Detailed procedures: Include exact molar ratios, solvent grades, and equipment specifications (e.g., NMR spectrometer frequency).

- Supplementary data: Deposit raw spectra and crystallographic CIF files in repositories like Cambridge Structural Database .

Q. What frameworks address discrepancies in biological activity data for pyridinone analogs?

Methodological Answer: Use meta-analysis to reconcile conflicting results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.